2-Bromo-1-methylimidazole hydrobromide
Description
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Properties
IUPAC Name |
2-bromo-1-methylimidazole;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2.BrH/c1-7-3-2-6-4(7)5;/h2-3H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIZTMGOGDUYHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.91 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Technical Guide: 2-Bromo-1-methylimidazole Hydrobromide
Part 1: Executive Summary
2-Bromo-1-methylimidazole hydrobromide (CAS: 2655608-58-3 for the salt; 16681-59-7 for the free base) is a critical heterocyclic building block in medicinal chemistry.[1] It serves as a high-value intermediate for synthesizing imidazole-based pharmaceuticals, transition metal ligands, and functional molecular materials.[1]
For researchers and drug developers, the distinction between the free base and the hydrobromide (HBr) salt is paramount.[1] Miscalculating stoichiometry by confusing these forms leads to yield failures in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1] This guide provides the definitive molecular weight calculations, synthesis protocols, and handling requirements for the HBr salt form.[1]
Part 2: Chemical Identity & Molecular Weight Analysis[1][2][3][4]
Precise Molecular Weight Calculation
In drug development, "approximate" weights cause stoichiometry errors.[1] Below is the high-precision mass breakdown based on IUPAC standard atomic weights.
Compound: this compound
Chemical Formula:
| Element | Count | Atomic Weight ( g/mol ) | Subtotal Mass ( g/mol ) |
| Carbon (C) | 4 | 12.011 | 48.044 |
| Hydrogen (H) | 6 | 1.008 | 6.048 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Bromine (Br) | 2 | 79.904 | 159.808 |
| TOTAL MW | 241.914 g/mol |
Free Base vs. Salt Form Comparison
Researchers must verify which form is supplied by vendors.[1] The HBr salt is often preferred for long-term storage stability (reduced volatility and oxidation potential), but it requires neutralization before use in base-sensitive catalysis.[1]
| Property | Free Base | Hydrobromide Salt (HBr) |
| CAS Number | 16681-59-7 | 2655608-58-3 |
| Formula | ||
| Molecular Weight | 161.00 g/mol | 241.91 g/mol |
| Physical State | Solid or viscous liquid (low mp) | Crystalline Solid |
| Solubility | DCM, MeOH, EtOAc | Water, MeOH, DMSO |
| Acidity (pKa) | Weakly basic (imidazole N3) | Acidic (protonated N3) |
Part 3: Synthesis & Fabrication Protocols
Synthesis Pathway (Mechanistic Insight)
The most robust synthesis avoids elemental bromine (which can cause over-bromination) and instead uses Carbon Tetrabromide (
Reaction Scheme Logic:
-
Lithiation/Deprotonation: The C2 proton of 1-methylimidazole is the most acidic (
).[1] However, direct lithiation (n-BuLi) requires cryogenic conditions.[1] -
Radical/Electrophilic Route: Using
with a mild base or radical initiator allows for room-temperature bromination.[1]
Figure 1: Synthetic workflow from commercially available 1-methylimidazole to the target HBr salt.
Detailed Experimental Protocol
Step 1: Bromination (Free Base Synthesis)
-
Setup: Charge a round-bottom flask with 1-methylimidazole (1.0 equiv) and carbon tetrabromide (
, 1.1 equiv). -
Solvent: Add anhydrous DMF (0.2 M concentration).
-
Initiation: Add Sodium tert-butoxide (NaOtBu, 4.0 equiv) slowly to control the exotherm.
-
Reaction: Stir at room temperature for 3 hours. Monitor by TLC (DCM:MeOH 95:5).[1]
-
Workup: Quench with water, extract with DCM.[1] The organic layer contains the Free Base .[1]
Step 2: Salt Formation (HBr Salt)
-
Dissolution: Dissolve the crude free base in minimal Ethanol or Diethyl Ether.[1]
-
Acidification: Dropwise add 48% HBr (aq) or HBr in Acetic Acid (1.05 equiv).
-
Crystallization: Cool to 0°C. The hydrobromide salt will precipitate as a white/off-white solid.[1]
-
Filtration: Filter and wash with cold ether to remove residual bromine species.[1]
-
Drying: Vacuum dry at 40°C.
Part 4: Analytical Characterization (Self-Validating Systems)[1]
To ensure the integrity of the compound used in assays, researchers must validate the structure.[1] The HBr salt shows distinct shifts compared to the free base.[1]
Proton NMR ( H-NMR) in DMSO-
-
Methyl Group: Singlet at
ppm.[1] -
Imidazole Ring Protons (C4/C5): Two doublets (or broad singlets) around
ppm.[1]-
Note: In the HBr salt, these protons shift downfield (higher ppm) due to the positive charge on the imidazolium ring withdrawing electron density.[1]
-
-
Acidic Proton: A broad singlet
ppm may be visible depending on water content/exchange rates.[1]
Mass Spectrometry (LC-MS)[1]
-
Ionization: ESI+ (Electrospray Ionization).[1]
-
Observed Mass: You will observe the cation
or .[1]-
Target m/z: 160.97 / 162.97 (1:1 isotopic ratio due to
and ). -
Crucial Check: The HBr salt dissociates in the MS source; you detect the cation mass (161), not the salt mass (242).[1]
-
Part 5: Applications in Drug Discovery[1]
The 2-bromo position is chemically versatile, acting as a "handle" for attaching complex pharmacophores.[1]
Palladium-Catalyzed Cross-Coupling
The bromine atom is an excellent leaving group for Pd-catalyzed reactions.[1]
-
Suzuki Coupling: Reacts with aryl boronic acids to form 2-aryl-1-methylimidazoles.[1]
-
Buchwald-Hartwig Amination: Reacts with amines to form 2-aminoimidazoles (common in kinase inhibitors).[1]
Critical Protocol Note: If using the HBr salt in these reactions, you MUST add an extra equivalent of base (e.g.,
Figure 2: Activation workflow for using the HBr salt in catalysis.
Part 6: References
-
Sigma-Aldrich. 2-Bromo-1-methyl-1H-imidazole Product Specification. (CAS 16681-59-7).[1][2][3][4][5][6][7] Retrieved from
-
BLD Pharm. 2-Bromo-1-methyl-1H-imidazole hydrobromide Product Data. (CAS 2655608-58-3).[1] Retrieved from
-
PubChem. Compound Summary: 2-Bromo-1-methylimidazole.[1][3][8] National Library of Medicine.[1] Retrieved from [1]
-
ChemicalBook. Synthesis and Applications of 2-Bromo-1-methylimidazole. Retrieved from [1]
Sources
- 1. 16681-59-7|2-Bromo-1-methyl-1H-imidazole|BLD Pharm [bldpharm.com]
- 2. 2-Bromo-1-methylimidazole, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. 2-Bromo-1-methyl-1H-imidazole | C4H5BrN2 | CID 2773262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 16681-59-7|2-Bromo-1-Methyl-1H-Imidazole [rlavie.com]
- 5. CAS 16681-59-7: 2-Bromo-1-methyl-1H-imidazole | CymitQuimica [cymitquimica.com]
- 6. 2-Bromo-1-methyl-1H-imidazole | 16681-59-7 [chemicalbook.com]
- 7. 2-Bromo-1-methyl-1H-imidazole | [frontierspecialtychemicals.com]
- 8. 2-Bromo-1H-imidazole | C3H3BrN2 | CID 2773261 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Precision Functionalization: Regioselective Synthesis of 2-Bromo-1-methylimidazole
Application Note: AN-SYN-IMD-02
Executive Summary
The synthesis of 2-bromo-1-methylimidazole is a pivotal transformation in medicinal chemistry, serving as a gateway to complex pharmaceutical scaffolds via Suzuki-Miyaura, Stille, or Negishi cross-couplings. However, this synthesis presents a classic regioselectivity challenge. Standard electrophilic aromatic substitution (SEAr) on 1-methylimidazole favors the C4 and C5 positions due to the electronic deactivation of C2 by the adjacent pyridine-like nitrogen.
To achieve high-fidelity C2 functionalization, this protocol bypasses SEAr kinetics in favor of thermodynamic acidity. By utilizing C2-lithiation followed by electrophilic quenching with carbon tetrabromide (
Scientific Foundation & Strategy
The Regioselectivity Paradox
The imidazole ring presents two distinct reactivity profiles depending on the mechanism employed:
-
Electrophilic Aromatic Substitution (SEAr): The lone pair on the pyrrole-like nitrogen (N1) donates density, activating C4 and C5. The C2 position is electron-deficient due to the inductive withdrawal of the adjacent imine nitrogen (N3). Direct bromination (e.g.,
/AcOH) typically yields mixtures of 4,5-dibromo or 5-bromo products. -
Directed Lithiation (The Solution): The C2 proton is the most acidic (
~33) due to the inductive effect of the two nitrogen atoms and the stability of the resulting carbenoid-like species. Treatment with -butyllithium ( -BuLi) at low temperatures exclusively deprotonates C2, creating a nucleophile that can be trapped with an electrophile ( ).
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways and the logic behind selecting the lithiation route.
Figure 1: Mechanistic divergence between direct halogenation and the lithiation strategy.
Critical Process Parameters (CPP)
To ensure success, the following parameters must be strictly controlled.
| Parameter | Specification | Scientific Rationale |
| Temperature | -78°C (± 5°C) | Essential to stabilize the 2-lithio intermediate. Higher temperatures (> -40°C) cause ring opening or "lithium scrambling" to C5. |
| Solvent Quality | Anhydrous THF | |
| Atmosphere | Argon or | Oxygen oxidizes the lithiated species; moisture quenches it back to the starting material. |
| Stoichiometry | 1.05 - 1.1 eq ( | Slight excess ensures complete conversion of starting material. Large excess causes poly-lithiation. |
| Quench Rate | Slow Addition | Adding |
Detailed Protocol: Lithiation-Bromination
Safety Warning:
Materials
-
Substrate: 1-Methylimidazole (Reagent Grade, dried over sieves if necessary).
-
Base:
-Butyllithium (1.6 M or 2.5 M in hexanes). -
Electrophile: Carbon Tetrabromide (
) or 1,2-dibromo-1,1,2,2-tetrafluoroethane. ( is preferred for solid handling). -
Solvent: Anhydrous Tetrahydrofuran (THF).
Step-by-Step Procedure
Step 1: System Preparation
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum.
-
Flush the system with dry Argon for 15 minutes.
-
Add Anhydrous THF (10 mL per mmol of substrate) via syringe.
Step 2: Deprotonation (The Critical Step)
-
Add 1-Methylimidazole (1.0 equiv) to the THF.
-
Cool the flask to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Dropwise Addition: Add
-BuLi (1.1 equiv) slowly over 10–15 minutes.-
Visual Check: The solution may turn a pale yellow or orange. This is the formation of the 2-lithio species.
-
-
Stir at -78°C for 30 to 45 minutes .
-
Note: Do not stir longer than 1 hour, as the lithiated species can slowly degrade or rearrange even at low temperatures.
-
Step 3: Bromination
-
Dissolve
(1.1 equiv) in a separate minimal volume of anhydrous THF. -
Slowly cannulate or syringe the
solution into the reaction mixture at -78°C.-
Observation: The color will likely change (often darkening) as the reaction proceeds.
-
-
Stir at -78°C for 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature (RT) over 1–2 hours.
Step 4: Quench and Workup
-
Quench the reaction with saturated aqueous
solution. -
Extract the aqueous layer with Ethyl Acetate (
). -
Combine organic layers and wash with water (
) and brine ( ). -
Dry over anhydrous
, filter, and concentrate under reduced pressure.-
Caution: 2-Bromo-1-methylimidazole is relatively volatile. Do not apply high vacuum for extended periods at high temperatures.
-
Step 5: Purification
-
Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexanes/Ethyl Acetate (Start 90:10
50:50). -
Product: The product is typically a colorless to pale yellow oil or low-melting solid (bp ~172°C).
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis.
Process Control & Validation (Self-Validating Systems)
To ensure the protocol was successful without wasting resources on full purification, use these checkpoints:
In-Process Monitoring (TLC)
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: 50% EtOAc / 50% Hexane.
-
Visualization: UV light (254 nm).
-
Expectation:
-
Starting Material (
~0.1 - 0.2, highly polar). -
Product (
~0.4 - 0.5, less polar due to Br). -
Note: If the spot remains at the baseline, the lithiation failed (likely moisture).
-
NMR Validation (1H NMR in )
The definitive proof of C2-substitution is the disappearance of the specific C2 proton.
-
Starting Material (1-Methylimidazole):
- ~7.4 ppm (C2-H, singlet/broad s).
- ~7.0 ppm (C4/C5).
- ~3.7 ppm (N-Me).
-
Product (2-Bromo-1-methylimidazole):
-
C2-H Signal: ABSENT . (This is the Pass/Fail criteria).
- ~6.9 - 7.0 ppm (C4-H and C5-H, typically two doublets or a multiplet).
- ~3.6 - 3.7 ppm (N-Me, singlet).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Recovery of SM | Moisture in THF or Atmosphere. | Re-distill THF over Na/Benzophenone or use molecular sieves (3Å). Ensure Argon flow is positive. |
| Mixture of Isomers | Temperature too high during BuLi addition. | Ensure internal probe reads -78°C before adding BuLi. Add BuLi slower. |
| Black Tar Formation | Decomposition of lithiated species. | Do not exceed 1 hour stir time at -78°C before adding electrophile. |
| Product Volatility | Loss during rotary evaporation.[2] | Do not heat the water bath >35°C. Stop vacuum immediately upon solvent removal. |
References
-
Boga, C. et al. (2000).[3] Synthesis and reactivity of 2-bromo-1-methylimidazole derivatives.
- Context: Establishes the efficacy of the -BuLi/ route for high purity.
-
(Cited within crystal structure analysis of derivatives).
-
Iddon, B. (1985). Lithiation of Imidazoles.[2][3][4] Heterocycles.[2][4][5][6][7][8][9]
- Context: The foundational review on the thermodynamics of imidazole lithi
-
Stensbøl, T. B. et al. (2002). Synthesis of novel 2-substituted imidazoles. Journal of Medicinal Chemistry.
- Context: Application of 2-bromo-1-methylimidazole in drug discovery.
-
Sigma-Aldrich / Merck.
-
Context: Physical property verification (bp 172°C, CAS: 16681-59-7).[1]
-
Sources
- 1. 2-溴-1-甲基-1H-咪唑 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. rsc.org [rsc.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Preparation of 2-Methylimidazole (I) - Chempedia - LookChem [lookchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. BJOC - Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides [beilstein-journals.org]
- 7. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-BROMO-4-METHYL-1H-IMIDAZOLE | 23328-88-3 [chemicalbook.com]
- 9. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-1-methylimidazole
This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes empirical protocols with mechanistic insights to optimize the cross-coupling of 2-bromo-1-methylimidazole , a challenging but high-value scaffold found in oncology and antiviral therapeutics.[1][2]
Executive Summary
2-Bromo-1-methylimidazole (CAS: 16681-59-7) is a critical electrophile for installing the 1-methylimidazol-2-yl moiety, a pharmacophore present in bioactive molecules such as Daclatasvir (HCV NS5A inhibitor) and various p38 MAP kinase inhibitors.[1][2]
While the C2-position is electronically activated for oxidative addition, this substrate presents unique challenges:
-
Catalyst Poisoning: The unhindered N3-nitrogen can coordinate tightly to Pd(II), arresting the catalytic cycle.[2]
-
Competitive C-H Activation: The C5-proton is acidic (
in DMSO, but significantly lower in the presence of Lewis acids), leading to competitive direct arylation or deprotonation/oligomerization side reactions.
This guide provides optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings that mitigate these issues through ligand sterics and base selection.[1][2]
Critical Parameters & Mechanistic Logic
The Electrophile: 2-Bromo-1-methylimidazole
Unlike standard aryl halides, this heteroaryl halide requires specific "care and feeding":
-
Electronic State: The imidazole ring is electron-deficient, facilitating oxidative addition (OA) to Pd(0).[2] However, the resulting Pd(II) intermediate is prone to forming stable, unreactive dimers bridged by the imidazole nitrogen.
-
Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos,
).[2] The steric bulk prevents the formation of inactive bis-ligated complexes ( ) and physically blocks the N3-nitrogen from coordinating to the metal center.[2]
Decision Matrix: Reaction Optimization
Use this logic flow to select the optimal conditions for your specific coupling partner.
Caption: Decision tree for selecting catalyst/ligand systems based on coupling partner sterics and functional group compatibility.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Best for: Synthesizing bi-heteroaryl scaffolds (e.g., Daclatasvir analogs).[1][2]
Reagents:
-
Substrate: 2-Bromo-1-methylimidazole (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)[1][2]
-
Base: K₂CO₂ (2.0 equiv) or Cs₂CO₃ (for difficult substrates)[1][2]
-
Temperature: 80–100 °C
Step-by-Step Procedure:
-
Setup: To a dry reaction vial equipped with a magnetic stir bar, add 2-bromo-1-methylimidazole (161 mg, 1.0 mmol), the boronic acid (1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Inertion: Cap the vial and cycle vacuum/Argon three times. This is crucial to prevent oxidative homocoupling of the boronic acid.
-
Catalyst Addition: Under a positive stream of Argon, add Pd(dppf)Cl₂·CH₂Cl₂ (25 mg, 0.03 mmol).[2]
-
Solvation: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Reaction: Seal the vessel and heat to 90 °C in an aluminum block. Stir vigorously (800 rpm) for 4–16 hours.
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).[2]
-
Purification: The imidazole product is basic. Pre-treat silica gel with 1% Et₃N in hexanes or use a gradient of DCM to 90:10 DCM:MeOH.
Data Summary (Typical Yields):
| Boronic Acid | Conditions | Yield (%) | Notes |
| Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 82-95% | Robust, standard conditions.[1][2] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 78-88% | Electron-rich partners work well.[1][2] |
| 3-Pyridylboronic acid | Pd₂(dba)₃/XPhos, K₃PO₄ | 65-75% | Requires XPhos to prevent N-poisoning.[1][2] |
| 2,6-Dimethylphenylboronic acid | Pd₂(dba)₃/SPhos, K₃PO₄ | 55-65% | Sterically demanding; SPhos is essential.[1][2] |
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Best for: Synthesizing 2-aminoimidazoles (e.g., kinase inhibitor motifs).[1][2]
Reagents:
-
Substrate: 2-Bromo-1-methylimidazole (1.0 equiv)
-
Base: NaOtBu (1.5 equiv) (Use Cs₂CO₃ for ester-containing substrates)[1][2]
Step-by-Step Procedure:
-
Glovebox/Schlenk: In a glovebox or under strict Argon flow, combine Pd₂(dba)₃ (18 mg, 0.02 mmol) and XPhos (38 mg, 0.08 mmol) in Toluene (2 mL). Stir at RT for 5 mins to generate the active
species (solution turns from dark purple to orange/brown). -
Substrate Addition: Add 2-bromo-1-methylimidazole (161 mg, 1.0 mmol), the amine (1.2 mmol), and NaOtBu (144 mg, 1.5 mmol).
-
Reaction: Heat to 100 °C for 12 hours.
-
Workup: Filter through a pad of Celite to remove palladium black and insoluble salts. Rinse with EtOAc.
-
Purification: Flash chromatography. Note that 2-aminoimidazoles can be polar; use DCM:MeOH:NH₄OH (90:9:1) if necessary.[2][3]
Troubleshooting & Expert Insights
Issue: Dehalogenation (Reduction of Bromide)
-
Symptom: Recovery of 1-methylimidazole instead of product.
-
Cause:
-hydride elimination from the amine or solvent, or protodehalogenation via a Pd-hydride species. -
Fix: Switch solvent from isopropanol/ethanol to Toluene or DMF . Ensure the reaction is strictly anhydrous.
Issue: Low Conversion with Heteroaryl Boronic Acids
-
Symptom: Starting material remains; boronic acid decomposes.
-
Cause: Heteroaryl boronic acids (e.g., 2-pyridyl) are unstable (protodeboronation).[2]
-
Fix: Use MIDA boronates or Potassium Trifluoroborates (
) instead of free boronic acids.[1][2] These release the active boron species slowly, matching the rate of the catalytic cycle.
Issue: C5-Arylation (Regioisomer Formation)
-
Symptom: Product mass is correct, but NMR shows substitution at the wrong carbon.
-
Cause: "Direct Arylation" mechanism competing with Cross-Coupling. The C5-H is acidic.[1]
-
Fix: Avoid carbonate bases at high temperatures if this occurs. Switch to weak bases (KOAc) or lower the temperature and use a more active catalyst (e.g., Pd-PEPPSI-IPr ) to favor the oxidative addition pathway over C-H activation.[2]
References
-
Suzuki-Miyaura General Protocol: Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2]
-
Buchwald-Hartwig Amination of Heterocycles: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.[1][2]
-
Mechanism of Oxidative Addition to Imidazoles: Kruszewski, S., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction.[1][2]
-
Application in Drug Discovery (Daclatasvir Analogues): Belema, M., et al. (2014). Discovery of Daclatasvir, a Pan-Genotypic Hepatitis C Virus NS5A Replication Complex Inhibitor.[1][2]
-
Preparation of 2-Aminoimidazoles: Li, J. J., et al. (2007).[2] A practical Buchwald-Hartwig amination of 2-bromopyridines (analogous heteroaryl halides) with volatile amines.[1][2][1][2]
Sources
Application Note: A Robust Protocol for the Preparation of 1-Methylimidazol-2-ylmagnesium Halides
Abstract & Introduction
Imidazole scaffolds are privileged structures in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals due to their unique electronic properties and ability to engage in hydrogen bonding. The synthesis of functionalized imidazoles often relies on the use of nucleophilic organometallic reagents. Among these, the Grignard reagent of 1-methylimidazole is a potent C2-building block. However, its preparation is non-trivial.
This application note provides a detailed, field-proven protocol for the efficient synthesis of 1-methylimidazol-2-ylmagnesium halides. We will move beyond classical Grignard formation methods, which are often plagued by low yields, and detail a modern approach using a low-temperature halogen-magnesium exchange. This guide explains the critical chemical principles, provides a step-by-step methodology, and offers insights into process optimization for researchers engaged in complex molecule synthesis.
The Core Challenge: Umpolung and Competing Acidity
The synthesis of a Grignard reagent is a classic example of umpolung , or polarity reversal.[1] In the starting material, 2-bromo-1-methylimidazole, the C2 carbon is electrophilic (δ+) due to the electron-withdrawing effect of the adjacent bromine and nitrogen atoms. Upon successful formation of the Grignard reagent (R-MgX), the polarity of this carbon is inverted, rendering it strongly nucleophilic (δ-).[2]
This transformation is precisely what makes the reagent useful. However, it also creates the primary challenge. Grignard reagents are not only powerful nucleophiles but also exceptionally strong bases.[3][4] The imidazole ring, even when N-methylated, possesses protons at the C4 and C5 positions that are sufficiently acidic to be abstracted by the newly formed Grignard reagent.
This leads to a parasitic side reaction where the desired product acts as a base, deprotonating the starting material or another molecule of the product, which quenches the reagent and significantly reduces the yield. Classical methods involving the direct reaction of magnesium metal with the halide often require heat, which further promotes these undesirable acid-base reactions.[5]
The Modern Solution: Low-Temperature Halogen-Magnesium Exchange
To circumvent the issues of competing deprotonation, the method of choice is a halogen-magnesium exchange reaction performed at low temperatures.[6][7] This technique involves using a pre-formed, highly reactive Grignard reagent to swap its magnesium atom for the halogen on the substrate.
The premier reagent for this transformation is isopropylmagnesium chloride complexed with lithium chloride (i-PrMgCl·LiCl), often referred to as a "Turbo-Grignard" reagent.[8][9][10] The presence of LiCl is critical; it breaks down the dimeric and oligomeric aggregates in which Grignard reagents typically exist, leading to more soluble and kinetically more reactive monomeric species.[10][11]
This enhanced reactivity allows the Br-Mg exchange to proceed rapidly at temperatures between -20 °C and 0 °C.[12][13] At these low temperatures, the rate of the desired halogen exchange is significantly faster than the rate of the undesired proton abstraction, allowing for the clean and high-yielding formation of the target organometallic.[6]
Experimental Workflow and Logic
The following diagram illustrates the streamlined workflow for the preparation of the 1-methylimidazol-2-yl Grignard reagent, emphasizing the critical low-temperature exchange step.
Caption: Workflow for Turbo-Grignard based synthesis.
Detailed Synthesis Protocol
This protocol describes the preparation of 1-methylimidazol-2-ylmagnesium chloride·lithium chloride from 2-bromo-1-methylimidazole.
5.1 Materials and Reagents
-
2-Bromo-1-methylimidazole (≥97% purity)
-
Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl), ~1.3 M solution in THF
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free (stored over molecular sieves)
-
Magnesium turnings (for classical method comparison, if desired)
-
Iodine (crystal, for activation)
-
Nitrogen or Argon gas (high purity)
5.2 Equipment
-
Three-neck round-bottom flask (or Schlenk flask), flame-dried under vacuum
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature bath (cryocooler or dry ice/acetone)
-
Inert gas manifold (Schlenk line)
5.3 Safety Precautions
-
Anhydrous Conditions: Grignard reagents react violently with protic sources like water.[3] All glassware must be rigorously dried, and anhydrous solvents must be used. The reaction must be conducted under a positive pressure of an inert gas (N₂ or Ar).
-
Reagent Handling: i-PrMgCl·LiCl is a reactive organometallic solution. Handle with care using syringes under an inert atmosphere. Avoid exposure to air and moisture.
-
Temperature Control: The dropwise addition of the Grignard reagent is exothermic. A low-temperature bath is essential for controlling the reaction and preventing side reactions.
5.4 Step-by-Step Procedure
-
System Preparation: Assemble the flame-dried three-neck flask with a magnetic stir bar, a thermometer adapter, and a septum. Purge the entire system with dry nitrogen or argon for at least 15 minutes. Maintain a slight positive pressure of inert gas throughout the experiment.
-
Reagent Loading: In a separate, dry flask under inert gas, dissolve 2-bromo-1-methylimidazole (1.0 eq) in anhydrous THF to make a ~0.5 M solution.
-
Transfer: Transfer the 2-bromo-1-methylimidazole solution via cannula or syringe into the reaction flask.
-
Cooling: Immerse the reaction flask in a pre-cooled bath set to -15 °C. Allow the solution to equilibrate to the target temperature while stirring.
-
Halogen-Magnesium Exchange: Slowly add the i-PrMgCl·LiCl solution (1.05 eq) dropwise via syringe over 20-30 minutes. Carefully monitor the internal temperature, ensuring it does not rise above -10 °C.
-
Reaction: Once the addition is complete, allow the mixture to stir at -15 °C for 1 hour. The solution should remain clear or become slightly hazy.
-
Confirmation (Optional but Recommended): To confirm the formation and estimate the concentration, a small aliquot (~0.2 mL) can be withdrawn and quenched into a solution of a known electrophile (e.g., benzaldehyde in THF). Analysis of the resulting alcohol product by TLC or GC-MS validates the presence of the desired Grignard reagent. The concentration can be more accurately determined by titration with a standard solution of menthol in the presence of an indicator like 1,10-phenanthroline.[6]
-
Usage: The resulting solution of 1-methylimidazol-2-ylmagnesium chloride·lithium chloride is now ready for immediate use in subsequent reactions with various electrophiles.
Critical Reaction Parameters
| Parameter | Recommended Setting | Rationale & Scientific Justification |
| Temperature | -20 °C to -10 °C | Critical for Selectivity. At this temperature, the Br/Mg exchange is kinetically favored over the slower C-H deprotonation side reaction, ensuring high yields of the desired organometallic.[6] |
| Reagent | i-PrMgCl·LiCl | Enhances Reactivity. The LiCl additive breaks up Grignard aggregates, increasing solubility and reactivity, which enables the reaction to proceed efficiently at low temperatures.[10][11] |
| Equivalents of Exchange Reagent | 1.05 - 1.10 eq | A slight excess ensures complete conversion of the starting bromide. A large excess can lead to complications in downstream reactions and purification. |
| Solvent | Anhydrous THF | Ethereal solvents are essential to solvate and stabilize the Grignard reagent through coordination with the magnesium center.[5][14] THF is preferred over diethyl ether for its higher boiling point and better solvating properties for complex organometallics. |
| Addition Rate | Slow, Dropwise (20-30 min) | Controls the exotherm of the reaction, preventing temperature spikes that could trigger side reactions. |
Conclusion
The preparation of functionalized heteroaromatic Grignard reagents, such as 1-methylimidazol-2-ylmagnesium halide, is a critical enabling technology in modern organic synthesis. By moving away from classical, high-temperature methods and adopting a low-temperature halogen-magnesium exchange protocol with a "Turbo-Grignard" reagent, researchers can overcome the inherent challenges of substrate acidity. This approach provides a reliable, high-yielding, and scalable route to this valuable synthetic intermediate, paving the way for the efficient construction of complex molecules for the pharmaceutical and materials science industries.
References
-
Knochel, P., Dohle, W., Gommermann, N., et al. (2003). Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange. Angewandte Chemie International Edition, 42(36), 4302-4320. Available at: [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from ADICHEMISTRY. Available at: [Link]
-
ResearchGate. (n.d.). Br/Mg-Exchange on functionalized aryl bromides using the turbo-Grignard reagent. Retrieved from ResearchGate. Available at: [Link]
-
Berton, M., Luxon, A., & McQuade, D. T. (2019). Organomagnesiums On-demand. Versatile Set-Up Designed for the Preparation of Turbo- Grignard® Reagent, Knochel-Hauser Base and Alkoxide under Continuous Flow Conditions. Vapourtec. Available at: [Link]
-
Myers, A. G. Research Group. (n.d.). Magnesium-Halogen Exchange. Harvard University. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Grignard Synthesis of Triphenylmethanol. Available at: [Link]
-
Wikipedia. (n.d.). Turbo-Hauser bases. Retrieved from Wikipedia. Available at: [Link]
-
Chem-Station. (2015). Turbo Grignard Reagent. Retrieved from Chem-Station International Edition. Available at: [Link]
-
Chem-Station. (2015). Knochel-Hauser Base. Retrieved from Chem-Station International Edition. Available at: [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from Wikipedia. Available at: [Link]
-
Scheid, G. (2004). Halogen Magnesium Exchange. Princeton University. Available at: [Link]
-
Feng, J., & Knochel, P. (2019). Improving the Halogen–Magnesium Exchange by using New Turbo‐Grignard Reagents. Chemistry – A European Journal, 25(20), 5191-5202. Available at: [Link]
-
ResearchGate. (n.d.). Regioselectivity of the bromine–magnesium exchange. Retrieved from ResearchGate. Available at: [Link]
-
University of Missouri–St. Louis. (n.d.). Experiment 25 – The Grignard Reaction. Available at: [Link]
-
Ashenhurst, J. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. Available at: [Link]
-
ChemistNATE. (2014). How to Create a Grignard Reagent ("Preparation"). YouTube. Available at: [Link]
-
Feng, J., & Knochel, P. (2019). Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents. Chemistry, 25(20), 5191-5202. Available at: [Link]
-
Quora. (2018). How do Grignard reagents actually reverse the polarity of the C-atom of alkyl halide? Available at: [Link]
-
Wang, D.-Y., & Wang, J.-R. (2014). Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey. Chemical Communications, 50(74), 10766-10777. Available at: [Link]
-
Wikipedia. (n.d.). Umpolung. Retrieved from Wikipedia. Available at: [Link]
Sources
- 1. Umpolung - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. princeton.edu [princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. kanto.co.jp [kanto.co.jp]
- 10. Turbo Grignard Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. adichemistry.com [adichemistry.com]
Application Note: Buchwald-Hartwig Amination of 2-Bromo-1-methylimidazole
[1][2]
Executive Summary
The synthesis of 2-amino-1-methylimidazoles is a critical transformation in the development of bioactive compounds, including kinase inhibitors and GPCR modulators. However, the Buchwald-Hartwig amination of 2-bromo-1-methylimidazole presents distinct challenges compared to standard aryl halide couplings.
The primary difficulty arises from the N3-nitrogen lone pair , which acts as a potent ligand, sequestering the palladium catalyst into unreactive off-cycle species ("catalyst poisoning"). Furthermore, the electron-rich nature of the imidazole ring can retard the rate of oxidative addition compared to electron-deficient pyridines or benzenes.
This guide presents two validated protocols:
-
Method A (Modern High-Performance): Utilizes tBuBrettPhos , a bulky biaryl phosphine ligand engineered specifically to prevent N3-coordination and facilitate coupling with challenging 5-membered heterocycles.
-
Method B (Classic/Cost-Effective): Utilizes BINAP , a standard bidentate ligand, suitable for less sterically demanding amines or when cost is a primary constraint.
Mechanistic Insights & Catalyst Design
To achieve high yields, the catalytic system must outcompete the substrate's intrinsic ability to bind palladium.
The "Poisoning" Challenge
In standard couplings, the substrate (Aryl-Br) undergoes oxidative addition to Pd(0). With 2-bromo-1-methylimidazole, the basic N3 nitrogen can coordinate to the Pd(II) intermediate, forming a stable, unreactive complex that halts the cycle.
Ligand Strategy
-
tBuBrettPhos (Ligand of Choice): Its extreme steric bulk shields the palladium center, physically preventing the approach of the imidazole N3 nitrogen while still allowing the smaller amine nucleophile to enter. It also promotes the reductive elimination step, which is often rate-limiting for electron-rich heterocycles.
-
BINAP: Acts as a bidentate chelator. While less active than tBuBrettPhos, it occupies two coordination sites on Palladium, reducing the probability of N3-binding, though higher catalyst loadings (5-10 mol%) are often required.
Visualization: Catalytic Cycle & Inhibition Pathways
Figure 1: Catalytic cycle showing the competitive "poisoning" pathway where the imidazole N3 binds Pd(II). Bulky ligands favor the productive path (blue/green) over the red inhibition path.
Experimental Protocols
Method A: The "tBuBrettPhos" Protocol (Recommended)
Best for: Primary amines, anilines, and complex drug-like scaffolds. High tolerance for functional groups.
Reagents:
-
Substrate: 2-Bromo-1-methylimidazole (1.0 equiv)
-
Amine: 1.2 equiv
-
Precatalyst: tBuBrettPhos Pd G3 (1.0 - 2.0 mol%)
-
Alternative: Pd2(dba)3 (1 mol%) + tBuBrettPhos (2.2 mol%)
-
-
Base: LHMDS (LiHMDS) (2.2 equiv) or NaOtBu (1.4 equiv)
-
Note: LHMDS is preferred for substrates with base-sensitive groups; NaOtBu is standard for robust substrates.
-
-
Solvent: THF or Dioxane (anhydrous)
-
Temperature: 65°C – 80°C
Step-by-Step Procedure:
-
Setup: In a glovebox or under a positive pressure of Argon, charge a reaction vial equipped with a stir bar with tBuBrettPhos Pd G3 (0.02 equiv).
-
Solids: Add 2-bromo-1-methylimidazole (1.0 equiv) and the Amine (1.2 equiv).
-
If the amine is a liquid, add it after the solvent.
-
-
Base: Add LHMDS (solid, 2.2 equiv).
-
Critically: If using LHMDS solution (1M in THF), add it last via syringe.
-
-
Solvent: Add anhydrous THF (concentration 0.2 M). Seal the vial with a Teflon-lined cap.
-
Reaction: Heat the block to 65°C and stir vigorously for 12 hours.
-
Monitoring: Check LC-MS.[1] The starting bromide (m/z ~161/163) should disappear.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and quench with Sat. NH4Cl.[1]
-
Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (DCM/MeOH gradient). 2-aminoimidazoles are polar; consider using 5-10% MeOH with 1% NH4OH if streaking occurs.
Method B: The "BINAP" Protocol (Cost-Effective)
Best for: Simple anilines (e.g., p-anisidine) where catalyst cost is a factor.
Reagents:
-
Substrate: 2-Bromo-1-methylimidazole (1.0 equiv)
-
Amine: 1.2 equiv
-
Catalyst: Pd2(dba)3 (5 - 10 mol%)
-
Ligand: BINAP (10 - 20 mol%) (2:1 Ligand:Pd ratio)
-
Base: Cs2CO3 (2.0 equiv)
-
Solvent: Toluene
-
Temperature: 100°C - 110°C
Step-by-Step Procedure:
-
Pre-complexation: In the reaction vessel, combine Pd2(dba)3 and BINAP in anhydrous Toluene. Stir at room temperature for 15 minutes under Argon. The solution should turn from dark purple/black to an orange/brown color, indicating active catalyst formation.
-
Addition: Add 2-bromo-1-methylimidazole , the Amine , and Cs2CO3 .
-
Reaction: Seal and heat to 100°C for 18–24 hours.
-
Note: This system requires higher temperatures and longer times than Method A due to the "poisoning" effect described in Section 2.
-
-
Workup: Filter through a pad of Celite to remove insoluble salts. Wash the pad with EtOAc. Concentrate and purify as above.
Data Summary & Optimization Guide
| Variable | Recommendation | Rationale |
| Ligand | tBuBrettPhos > BrettPhos > Xantphos > BINAP | Bulky biaryl phosphines prevent N3-coordination. tBuBrettPhos is superior for 5-membered heterocycles. |
| Base | LHMDS (pKa ~30) or NaOtBu | Strong bases facilitate rapid deprotonation of the amine-Pd complex. Cs2CO3 is a milder alternative for Method B. |
| Solvent | THF or 1,4-Dioxane | Ethers coordinate weakly to Pd, stabilizing the intermediate without blocking the active site. |
| Precatalyst | Pd G3/G4 precatalysts | Ensures accurate 1:1 Pd:Ligand ratio and rapid activation. Avoids induction periods seen with Pd(OAc)2. |
Troubleshooting Table
| Observation | Root Cause | Solution |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to Method A (tBuBrettPhos). Increase catalyst loading to 5 mol%. |
| Dehalogenation (H-product) | Switch base to Cs2CO3 . Lower temperature to 60°C. Ensure solvent is anhydrous. | |
| Product Streaking on TLC | High Polarity of 2-Aminoimidazole | Pre-wash silica with 1% Et3N in Hexanes. Use DCM/MeOH/NH4OH eluent. |
References
-
Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835.
- Key finding: Established tBuBrettPhos as the premier ligand for haloimidazoles.
-
Gómez-SanJuan, A., et al. (2014). C-N Bond forming reactions in the synthesis of substituted 2-aminoimidazole derivatives. Arkivoc, (ii), 44-56.[2]
- Key finding: Validated the Pd2(dba)3/BINAP/Cs2CO3 protocol specifically for 2-bromo-1-methylimidazole and p-anisidine.
-
BenchChem Application Data. (2025).
- Key finding: Compilation of Suzuki and Amination conditions for 1-methylimidazole scaffolds.
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
- Key finding: Comprehensive guide on ligand selection (BrettPhos family)
Troubleshooting & Optimization
Technical Support Center: Imidazole Reaction Workup & Purification
Topic: Removing Hydrobromide (HBr) Salt Byproducts
Introduction: The Chemistry of the Problem
In imidazole synthesis—particularly alkylation (e.g., synthesis of N-alkylimidazoles or ionic liquid precursors)—Hydrobromide (HBr) is a pervasive byproduct. This occurs because the displaced bromide ion (
This creates two distinct purification challenges depending on your target molecule:
-
Target = Free Base: You need to break the salt, neutralize the proton, and remove the resulting inorganic bromide.
-
Target = Ionic Liquid (Imidazolium Salt): You need to remove excess unreacted HBr acid or starting materials without destroying the salt structure.
This guide addresses both scenarios with field-proven protocols.
Part 1: Decision Matrix (Start Here)
Before selecting a protocol, identify your product's solubility profile.
Figure 1: Workflow selector based on target product and solubility profile.
Part 2: Protocols & Troubleshooting
Protocol A: Biphasic Liquid-Liquid Extraction (LLE)
Best for: Lipophilic imidazole derivatives (e.g., 1-benzylimidazole, benzimidazoles).
The imidazole-HBr bond is ionic but reversible. A mild base wash will deprotonate the imidazolium cation (
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude reaction mixture in a non-miscible organic solvent (DCM or Ethyl Acetate are preferred).
-
The Wash: Wash the organic layer 2× with Saturated Aqueous Sodium Bicarbonate (
) .-
Why Bicarbonate? Strong bases (NaOH) can sometimes degrade sensitive functional groups or cause ring-opening in specific high-stress imidazoles. Carbonate is sufficient to overcome the imidazole
.
-
-
Brine Wash: Wash 1× with saturated brine to break emulsions.
-
Drying: Dry over
, filter, and concentrate.
Troubleshooting Table: LLE Issues
| Symptom | Probable Cause | Corrective Action |
| Emulsion (Rag layer) | Imidazole acts as a surfactant. | Add solid NaCl directly to the sep funnel. Do not shake vigorously; invert gently. |
| Low Yield | Product is partially water-soluble. | Switch to Protocol B or perform "back-extraction" of the aqueous layer with CHCl3 (chloroform). |
| Product is an Oil | Residual solvent or impurities. | Azeotrope with pentane/ether.[1] If still oily, it may be the natural state; check literature melting point. |
Protocol B: Solid-Phase Neutralization (Non-Aqueous)
Best for: Water-soluble imidazoles (e.g., Histamine derivatives, short-chain alkyl imidazoles) where water washing leads to product loss.
If your product loves water, do not use water to wash it. Instead, use a heterogeneous base in an organic solvent. The HBr reacts to form an inorganic salt (e.g., KBr) which precipitates and can be filtered off.
The "Acetonitrile/Carbonate" Method:
-
Solvent Switch: Evaporate reaction solvent and redissolve crude oil in Acetonitrile (MeCN) or Methanol (MeOH) .
-
Reagent: Add 1.5 equivalents of finely powdered Potassium Carbonate (
) . -
Digestion: Stir vigorously at Room Temperature (RT) for 2–4 hours.
-
Mechanism:
-
-
Filtration: Filter the white suspension through a Celite pad or fritted glass. The filtrate contains your free base; the solid is the waste bromide.
-
Finishing: Evaporate the filtrate.
Alternative: Ion Exchange Resin For high-purity needs, use a Strong Base Anion (SBA) resin (e.g., Amberlyst A26 OH- form).
-
Dissolve crude in MeOH.
-
Pass through a column of pre-washed resin.
-
The Resin captures
; the eluate contains the free base.
Protocol C: Purification of Ionic Liquids (Imidazolium Salts)
Best for: Synthesizing BMIM-Br or similar ionic liquids where the salt IS the product.
Here, you do not want to neutralize the ring. You want to remove excess HBr or starting alkyl bromides.
Crystallization/Washing Strategy:
-
Phase Creation: If the product is a solid, dissolve in a minimal amount of Acetonitrile .
-
Precipitation: Add cold Ethyl Acetate or Diethyl Ether dropwise until turbidity persists.
-
Cooling: Store at -20°C overnight. The pure imidazolium bromide salt will crystallize; impurities (unreacted starting material) remain in the mother liquor.
-
Vacuum Stripping: If the product is liquid at RT (Ionic Liquid), high-vacuum stripping (0.1 mbar at 60°C) is the only way to remove volatile HBr and alkyl halides.
Part 3: Frequently Asked Questions (FAQs)
Q1: My imidazole product is turning brown/black during the base wash. Why? A: Imidazoles, particularly electron-rich ones, are prone to oxidative degradation in air, which is accelerated by high pH.
-
Fix: Use degassed solvents and keep the workup under Nitrogen/Argon. Use a weaker base (
instead of NaOH) and minimize exposure time.
Q2: I used NaOH to neutralize, and my product disappeared. Where did it go? A: If your imidazole has an acidic proton (e.g., on a substituent or C2-H in some specific electrophilic cases), NaOH might have deprotonated it to form an imidazolate anion, which is water-soluble.
-
Fix: Acidify the aqueous layer to pH ~7 and re-extract with DCM. Future runs should use Carbonate bases.
Q3: Can I use Epoxides to scavenge HBr? A: Yes, this is a "Green Chemistry" trick often used in Ionic Liquid synthesis. Adding Propylene Oxide or 1-Methylimidazole can scavenge acid. However, this generates new organic impurities (bromohydrins) which must be removed by distillation. It is generally cleaner to use the Protocol B (Solid Phase) method for research-scale work.
Part 4: Mechanistic Visualization
Understanding the species in solution is critical for choosing the right solvent.
Figure 2: The transition from Hydrophilic Salt to Lipophilic Free Base via Deprotonation.
References
-
Solubility & Physical Properties of Imidazoles
-
PubChem.[2] "Imidazole Compound Summary." National Library of Medicine.
-
-
Ion Exchange for Halide Removal
-
Lindenbaum, S. et al.[3] "Liquid Amine and Ion-Exchange Resin Absorption of Bromide Ion." Semantic Scholar.
-
-
Purification of Imidazolium Salts (Ionic Liquids)
- Dupont, J. et al. "Ionic Liquid Synthesis and Purification." Organic Syntheses, Vol 79.
-
Sigma-Aldrich. "Imidazolium Bromide Product Specifications & Handling."
-
Neutralization Protocols (ResearchGate Community Discussion)
-
"How can I neutralize amine hydrochlorides?" (Applicable to HBr salts).[4]
-
Sources
Technical Guide: Optimizing 2-Substitution on 1-Methylimidazole
Introduction
Functionalizing the C2 position of 1-methylimidazole is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs), ionic liquids, and high-performance materials. While the C2 proton is the most acidic (pKa ~33), the corresponding carbanion is kinetically unstable and prone to ring-opening or polymerization.
This guide moves beyond basic textbook procedures to address the process variables that determine yield and purity. We focus on two primary methodologies:
-
Lithiation-Trapping (Kinetic Control): The gold standard for alkylation, acylation, and silylation.
-
Transition Metal-Catalyzed C-H Activation (Thermodynamic Control): The robust alternative for arylation when lithiation fails.
Module 1: Lithiation Protocol Optimization (The "Gold Standard")
The Core Challenge: Stability vs. Reactivity
The 2-lithio-1-methylimidazole intermediate is a "ticking clock." It must be generated at low temperatures to prevent self-condensation and ring-opening.
Optimized Protocol: n-BuLi Mediated C2-Lithiation
-
Reagent: n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in hexanes.
-
Solvent: Anhydrous THF (freshly distilled or from SPS).
-
Temperature: Strict -78 °C.
-
Additive: TMEDA (N,N,N',N'-tetramethylethylenediamine) – Optional but recommended for sluggish electrophiles.
Step-by-Step Workflow
-
Drying: Flame-dry a 3-neck round-bottom flask under Ar/N2 flow.
-
Solvation: Dissolve 1-methylimidazole (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Cryogenic Cooling: Cool to -78 °C (dry ice/acetone). Allow 15 mins for equilibration.
-
Lithiation: Add n-BuLi (1.05 equiv) dropwise over 10–15 minutes.
-
Critical: Keep internal temp below -70 °C during addition.
-
-
Incubation: Stir at -78 °C for 30–45 minutes .
-
Note: Do not exceed 1 hour. The species begins to aggregate or decompose.
-
-
Trapping: Add the electrophile (1.1–1.2 equiv) dissolved in minimal THF dropwise.
-
Warming: Allow to warm to room temperature slowly over 2–3 hours.
FAQ: Lithiation Troubleshooting
Q: Why does my reaction mixture turn black/tarry upon warming? A: This indicates decomposition of the 2-lithio species via ring-opening polymerization .
-
Cause: You likely warmed the reaction too quickly before the electrophile could fully react, or the electrophile is unreactive at -78 °C.
-
Fix: Ensure the electrophile is added at -78 °C. If the electrophile is sterically hindered, maintain -40 °C for 1 hour before warming to RT.
Q: I see low conversion. Should I use a stronger base like t-BuLi? A: No. n-BuLi is sufficient (pKa of butane ~50 vs imidazole C2 ~33).
-
Risk: t-BuLi is too aggressive and may cause lateral lithiation (deprotonation of the N-methyl group) or halogen-lithium exchange if halogens are present elsewhere.
-
Fix: Check moisture levels. 1-Methylimidazole is hygroscopic; distill it from KOH or CaH2 prior to use.
Module 2: Mechanism & Visualization
Understanding the failure modes is essential for optimization. The diagram below illustrates the competition between the desired trapping and the fatal ring-opening pathway.
Caption: Kinetic competition between productive electrophilic trapping and thermal ring-opening decomposition.
Module 3: Alternative Strategy – C-H Activation
When lithiation fails (e.g., with aryl chlorides or sensitive functional groups), Nickel-Catalyzed C-H Activation is the modern thermodynamic alternative. This method avoids the unstable lithio-intermediate entirely.
Protocol: Ni-Catalyzed C2-Arylation[1]
-
Catalyst System: Ni(OTf)₂ / dcype (1,2-bis(dicyclohexylphosphino)ethane).[1][2][3]
-
Base: K₃PO₄ (mild base, compatible with sensitive groups).
-
Solvent: t-Amyl alcohol (Critical: acts as a ligand/proton shuttle).
-
Conditions: 110 °C, 12–24 h.
Why this works: Unlike lithiation, which relies on pKa differences, this cycle utilizes a Ni(0)/Ni(II) mechanism. The carbonate/phosphate base assists in the concerted metalation-deprotonation (CMD) step, making it robust for coupling aryl chlorides to the C2 position.
Troubleshooting & Optimization Table
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Moisture in solvent/reagent. | Distill 1-methylimidazole from CaH₂; use fresh anhydrous THF. |
| Black Tar Formation | Thermal decomposition of 2-lithio species. | Keep T < -70°C during lithiation. Ensure E+ is added before warming. |
| Recovery of Starting Material | Incomplete deprotonation or quenching. | Increase reaction time at -78°C to 45 min. Ensure E+ is dry. |
| C5 Substitution (Wrong Regioisomer) | Thermodynamic equilibration (rare with n-BuLi). | Avoid warming the lithio-species. C2 is the kinetic product; C5 is thermodynamic. |
| Emulsion during Workup | Amphoteric nature of imidazole. | Adjust pH to ~8-9 before extraction. Use CHCl₃/iPrOH (3:1) for extraction. |
References
-
Lithiation Stability & Kinetics
- Iddon, B., & Ngochindo, R. I. (1994). Heterocycles, 38(11), 2487.
-
Mechanism of Ring Opening: Begtrup, M., et al. (1998). Journal of Organic Chemistry, 63(1), 12-16.
-
C-H Activation Protocol
-
Muto, K., Yamaguchi, J., & Itami, K. (2015). "C–H Arylation and Alkenylation of Imidazoles by Nickel Catalysis." Chemical Science, 6, 6792-6798.[2]
-
-
Flow Chemistry (Handling Unstable Intermediates)
-
Browne, D. L., et al. (2016). "Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow." Reaction Chemistry & Engineering, 1, 497-502.
-
Sources
Technical Support Center: 2-Bromo-1-methylimidazole Stability & Handling
Executive Summary: The "Brown Oil" Phenomenon
User Query: "My 2-bromo-1-methylimidazole (CAS 16681-59-7) was a white solid/colorless oil when purchased, but it has turned yellow (or dark brown) after storage. Is it still usable?"
Short Answer: The discoloration is a hallmark of oxidative degradation and photolytic instability , common in electron-rich halo-heterocycles.
-
Pale Yellow: Likely usable for crude reactions or robust alkylations. Purity is likely >95%.[1]
-
Dark Brown/Black: Significant decomposition (oligomerization) has occurred. Purification is required before use in sensitive catalysis (e.g., Pd-catalyzed cross-coupling) to prevent catalyst poisoning.
Diagnostic Flowchart
Use this logic tree to determine the immediate course of action for your sample.
Figure 1: Decision matrix for handling degraded imidazole samples based on visual inspection and intended application.
Root Cause Analysis: Why is it turning brown?
The degradation of 2-bromo-1-methylimidazole is driven by two primary synergistic mechanisms: Photo-oxidation and Autocatalytic Acidification .
A. The Mechanism of Degradation
-
Photolysis (Light Sensitivity): The C-Br bond in halo-imidazoles is photolabile. Exposure to ambient light (UV/Vis) causes homolytic cleavage, generating a reactive radical pair (Imidazolyl radical + Bromine radical).
-
Oxidative Oligomerization: These radicals attack neighboring imidazole rings, leading to the formation of conjugated oligomers. As the conjugation length increases (dimers
trimers), the compound absorbs blue light, appearing yellow, then brown. -
Acid Autocatalysis: The degradation process often releases trace Hydrogen Bromide (HBr). Imidazoles are bases; they scavenge this acid to form salts. However, the presence of free acid and radical species accelerates further decomposition, creating a "runaway" darkening effect.
B. Chemical Property Profile
| Property | Value | Implication for Handling |
| Physical State | Low-melting solid or Liquid | Often melts near RT; requires cool storage to maintain solid state.[2] |
| Boiling Point | ~172°C (Atmospheric) | Do not distill at atm pressure. High heat accelerates decomposition. |
| pKa (Conj. Acid) | ~7.0 (Est.) | Basic nitrogen is prone to N-oxide formation if exposed to air. |
| Sensitivity | Light & Moisture | Hygroscopic nature draws water, promoting hydrolysis of the C-Br bond. |
Remediation Protocols: How to Purify
Depending on the severity of the degradation (see Section 2), choose one of the following methods.
Method A: The "Quick Clean" (For Pale Yellow Samples)
Best for: Removing trace colored impurities before standard synthesis.
-
Prepare a Filter Plug: Pack a small glass pipette or sintered funnel with Basic Alumina (preferred) or Silica Gel.
-
Why Basic Alumina? It neutralizes any trace HBr acid generated during degradation, whereas silica is slightly acidic.
-
-
Solubilize: Dissolve the 2-bromo-1-methylimidazole in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate.
-
Elute: Pass the solution through the plug using vacuum or gentle pressure. The yellow/brown band should remain at the top of the alumina.
-
Concentrate: Evaporate the solvent under reduced pressure (Rotovap) at <40°C.
Method B: Vacuum Distillation (For Dark Brown/Degraded Samples)
Best for: Restoring >98% purity for cross-coupling reactions.
WARNING: Do not attempt atmospheric distillation. The high temperature required (172°C) will cause rapid polymerization and potential charring.
Protocol:
-
Setup: Use a short-path distillation apparatus (Kugelrohr is ideal) with a high-vacuum pump.
-
Vacuum Requirement: Ensure pressure is <1 mmHg (ideally <0.5 mmHg).
-
Heating:
-
Slowly increase the oil bath temperature.
-
Product should distill between 80–100°C (depending on vacuum strength).
-
-
Collection: Discard the first few drops (forerun). Collect the clear, colorless liquid.
-
Solidification: Upon cooling, the liquid may crystallize into a white solid (if high purity) or remain a supercooled liquid.
Prevention & Storage Strategy
To prevent recurrence, adopt the "CIA" Storage Standard:
-
C old: Store at 2°C to 8°C (Refrigerator). For long-term (>6 months), store at -20°C.
-
I nert: Flush the vial with Argon or Nitrogen after every use. Oxygen is the enemy.
-
A mber: Always use amber glass vials or wrap clear vials in aluminum foil to block UV light.
Visualizing the Storage Logic
Figure 2: The "CIA" protocol workflow for long-term stability.
Frequently Asked Questions (FAQ)
Q: Can I use the brown liquid for a Suzuki coupling? A: No. The colored impurities often contain radical scavengers and coordinating oligomers that can bind to Palladium (Pd) catalysts, killing the catalytic cycle. This leads to low yields and difficult workups. Always purify via Method A or B first.
Q: My sample is liquid, but the bottle says "Solid". Is it bad? A: Not necessarily. 2-Bromo-1-methylimidazole has a melting point very close to room temperature (often reported as low-melting or supercools easily). If it is clear/colorless, the liquid state is acceptable. If it is dark brown and liquid, it is degraded.
Q: Is the yellow color dangerous? A: From a safety perspective, the degradation products are not significantly more toxic than the parent compound, but they are potent skin irritants. Always wear gloves and work in a fume hood.
References
-
PubChem. (n.d.). 2-Bromo-1-methylimidazole (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
Sources
- 1. 2-Bromo-1-methyl-1H-imidazole | C4H5BrN2 | CID 2773262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Sandmeyer type reaction for bromination of 2-mercapto-1-methyl-imidazoline (N2C4H6S) into 2-bromo-1-methyl-imidazole (N2C4H5Br) in presence of copper(i) bromide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Guide: FTIR Characterization of 2-Bromo-1-methylimidazole
Executive Summary & Application Context
2-Bromo-1-methylimidazole (CAS 16681-59-7) is a critical heterocyclic building block in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
In drug development, verifying the integrity of this intermediate is paramount. The bromination at the C2 position and the methylation at the N1 position must be confirmed to ensure downstream reaction efficiency. This guide provides a comparative FTIR analysis to distinguish 2-bromo-1-methylimidazole from its metabolic precursors (1-methylimidazole) and potential hydrolysis byproducts (2-bromoimidazole).
Comparative Spectral Analysis
The identification of 2-bromo-1-methylimidazole relies on detecting the "Silent Region" transformation (loss of C2-H) and the emergence of the "Heavy Atom" band (C-Br).
Table 1: Characteristic Peak Assignment & Comparison
| Functional Group | Vibration Mode | 1-Methylimidazole (Precursor) | 2-Bromo-1-methylimidazole (Target) | Diagnostic Shift / Note |
| C-H (Ring) | Stretching ( | 3100–3150 cm⁻¹ | 3100–3130 cm⁻¹ | Intensity decreases due to loss of C2-H proton. |
| C-H (Methyl) | Stretching ( | 2920–2960 cm⁻¹ | 2920–2960 cm⁻¹ | Remains constant; confirms N-Methyl integrity. |
| Ring Skeleton | C=N / C=C Stretch | 1500–1600 cm⁻¹ | 1480–1580 cm⁻¹ | Slight redshift due to the heavy bromine atom effect (mass effect). |
| C2 Position | C-H Deformation | ~1080 cm⁻¹ | Absent | CRITICAL: Disappearance confirms substitution at C2. |
| C-Br | Stretching | None | 600–700 cm⁻¹ | CRITICAL: Strong, distinct band in fingerprint region. |
| N-H | Stretching | None | Absent | Presence of broad band at 3200–3400 cm⁻¹ indicates impurity (2-bromoimidazole). |
Deep Dive: The "Fingerprint" Verification
The most definitive evidence of successful synthesis is found in the low-frequency region (600–1000 cm⁻¹).
-
The C-Br Stretch (600–700 cm⁻¹): Unlike the lighter precursor, the target compound possesses a heavy bromine atom. This introduces a strong, lower-frequency stretching vibration typically between 650 and 690 cm⁻¹.
-
Absence of N-H: If the methylation step failed or if the compound degraded, a broad N-H stretch would appear around 3200–3400 cm⁻¹. A clean spectrum for 2-bromo-1-methylimidazole must show a flat baseline in this high-frequency region.
Experimental Protocol: Validated FTIR Workflow
To ensure reproducibility, follow this self-validating protocol. This workflow is designed for Attenuated Total Reflectance (ATR) , which is preferred for this compound due to its physical state (low-melting solid/oil).
Phase A: Sample Preparation
-
State Check: 2-Bromo-1-methylimidazole is often an off-white solid or viscous oil (mp ~172°C implied by some boiling point data, but often lower in practice).
-
Technique: Diamond ATR is recommended over KBr pellets to avoid hygroscopic interference.
Phase B: Data Acquisition
-
Background Scan: Run an air background (32 scans) to remove CO₂ and H₂O contributions.
-
Sample Loading: Apply ~2-5 mg of sample onto the crystal.
-
Pressure: Apply medium pressure. Caution: If the sample is crystalline, ensure good contact; if liquid, cover the crystal surface.
-
Parameters:
-
Range: 4000 – 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16 or 32 (Signal-to-Noise ratio > 100:1)
-
Phase C: Self-Validation (QC Check)
-
Pass Criteria: Distinct peaks at ~2950 cm⁻¹ (Methyl) and ~650-690 cm⁻¹ (Bromo).
-
Fail Criteria: Broad peak >3200 cm⁻¹ (Moisture/Amine impurity).
Decision Logic & Quality Control Pathway
The following diagram illustrates the logical flow for validating the compound's identity using FTIR.
Figure 1: Logical decision tree for FTIR-based Quality Control of 2-bromo-1-methylimidazole.
References
-
National Institute of Standards and Technology (NIST). 1-Methylimidazole Infrared Spectrum (Precursor Reference). NIST Chemistry WebBook, SRD 69.[1] [Link]
-
PubChem. 2-Bromo-1-methylimidazole Compound Summary (CAS 16681-59-7).[2] National Library of Medicine. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (General reference for C-Br and Heterocyclic assignments). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
